N-(6-Aminohexanoyl)-L-histidine
Description
N-(6-Aminohexanoyl)-L-histidine is a modified amino acid derivative where a 6-aminohexanoyl group is covalently attached to the α-amino group of L-histidine. This structural modification enhances its versatility in applications such as peptide synthesis, drug delivery systems, and biochemical research. The aminohexanoyl spacer provides flexibility and additional functional groups, enabling conjugation with other molecules while retaining the inherent properties of L-histidine, such as metal coordination via its imidazole side chain .
Properties
CAS No. |
31337-79-8 |
|---|---|
Molecular Formula |
C12H20N4O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(2S)-2-(6-aminohexanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H20N4O3/c13-5-3-1-2-4-11(17)16-10(12(18)19)6-9-7-14-8-15-9/h7-8,10H,1-6,13H2,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1 |
InChI Key |
DIRLABQVXOIZQW-JTQLQIEISA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCCCN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key Compounds for Comparison :
L-Histidine Bis(fluoride) Structure: L-histidine complexed with hydrofluoric acid, forming a semi-organic crystal. Properties: Exhibits high thermal stability (stable up to 191°C) and nonlinear optical (NLO) activity due to delocalized π-electrons and strong hydrogen bonding . Applications: Used in optical sensing and communication systems .
N-Acetyl-L-Histidine Structure: Acetyl group attached to the α-amino group of L-histidine. Properties: Increased hydrophobicity compared to unmodified histidine; pKa of the imidazole group remains ~6.0, enabling pH-dependent metal coordination . Applications: Studied in neurological research for its role in osmoregulation and neuroprotection .
N-(tert-Butoxycarbonyl)-L-Histidine (Boc-His-OH) Structure: Boc-protected α-amino group, leaving the imidazole side chain free. Properties: Enhanced stability during peptide synthesis; used to prevent unwanted side reactions . Applications: Key intermediate in solid-phase peptide synthesis and cosmetic chemistry (e.g., dihydroxyacetone tanning reactions) .
N,N-Dimethyl-L-Histidine Structure: Dimethylation of the α-amino group. Properties: Reduced basicity of the amino group; altered solubility and bioavailability .
N'alpha-Histidylhistidine
- Structure : Dipeptide of two histidine residues linked via an amide bond.
- Properties : Dual imidazole groups enable multi-site metal coordination; molecular weight = 292.29 g/mol .
- Applications : Explored in chelation therapy and antioxidant research .
Comparative Data Table
*Calculated based on molecular formula. †Assumed based on similar acylated amino acids.
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